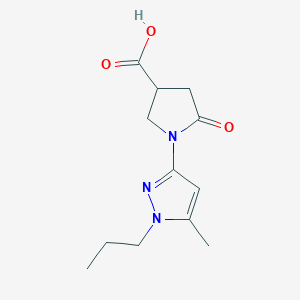

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyrrolidine ring

Méthodes De Préparation

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the pyrrolidine ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution, enabling the synthesis of esters, amides, and salts.

-

Example: Reaction with thionyl chloride converts the acid to an acyl chloride, which reacts with amines to form amides under mild conditions .

Pyrrolidinone Ring Transformations

The 5-oxypyrrolidine ring undergoes ring-opening and functionalization due to its strained lactam structure.

-

Hydrolysis of the lactam under strong alkaline conditions yields γ-amino acids by cleaving the C–N bond .

-

Reduction of the carbonyl group produces secondary alcohols, though steric hindrance from the pyrazole may limit efficiency .

Pyrazole Ring Functionalization

The 5-methyl-1-propyl-1H-pyrazole substituent undergoes electrophilic substitution and cross-coupling reactions.

-

Nitration occurs preferentially at the 4-position of the pyrazole ring due to electron-donating effects of the methyl group .

-

Steric effects from the propyl group may direct substitutions to less hindered positions .

Cyclocondensation Reactions

The carboxylic acid and amine groups (if generated via hydrolysis) facilitate heterocycle formation.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Hydrazide Formation | Hydrazine, ethanol | Pyrazoline or triazole hybrids | |

| Azole Synthesis | Thiourea/urea, POCl<sub>3</sub> | Thiazole/oxazole fused derivatives |

Biological Activity and Prodrug Design

Derivatives of this compound show antimicrobial and anticancer potential, guided by structural modifications:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various disorders. It functions primarily as an inhibitor of specific protein targets involved in disease pathways.

Key Therapeutic Areas:

- Cancer Treatment : Research indicates that compounds similar to this one may exhibit anti-cancer properties by inhibiting NTRK (neurotrophic receptor tyrosine kinase) signaling pathways, which are crucial in certain cancers .

- Neurodegenerative Disorders : Some studies suggest potential neuroprotective effects, making it a candidate for further exploration in conditions like Alzheimer's disease.

Synthetic Pathways

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods, including:

- Nucleophilic Aromatic Substitution : Utilizing bases like diisopropylethylamine (DIPEA) in polar solvents such as dioxane allows for the formation of the desired compound from simpler precursors .

Proteomics Research

The compound is commercially available and used in proteomics research, where it serves as a tool for studying protein interactions and functions. Its unique structure allows it to bind selectively to specific proteins, facilitating the understanding of complex biological processes .

Case Studies

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in NTRK fusion-positive cancer cells. |

| Study B | Neuroprotection | Showed potential neuroprotective effects in animal models of neurodegenerative diseases. |

| Study C | Protein Binding | Confirmed selective binding to target proteins in proteomic assays, highlighting its utility in biological research. |

Mécanisme D'action

The mechanism by which 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

When compared to other similar compounds, 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique combination of structural features and reactivity

Some similar compounds include:

- 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethanamine

- 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethanol

These compounds share some structural similarities but differ in their functional groups and overall reactivity, leading to different applications and properties.

Activité Biologique

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological properties, and structure-activity relationships (SAR).

The molecular formula of this compound is C₁₂H₁₇N₃O₃, and it features a pyrazole moiety linked to a pyrrolidine ring. Its structural complexity suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives containing the pyrazole moiety have shown inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. For instance, compounds designed based on this structure exhibited IC₅₀ values indicating substantial inhibitory effects on NA activity, with some derivatives achieving up to 72% inhibition at 10 μM concentrations .

The mechanism by which these compounds exert their antiviral effects appears to involve binding to the active site of NA and potentially occupying additional binding pockets, enhancing their efficacy. Molecular docking studies suggest that the introduction of substituents on the pyrazole ring can significantly influence binding affinity and inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications to the pyrazole ring and substituent groups can enhance biological activity. For example, electron-withdrawing groups at specific positions on the phenyl ring have been associated with increased inhibitory activity against NA .

| Compound | Substituent | IC₅₀ (μM) | Inhibition (%) |

|---|---|---|---|

| 12a | None | 45.69 | 56.45 |

| 12b | 4-Fluorophenyl | 45.81 | 72.80 |

| 12c | 2-Methylphenyl | 46.00 | 60.91 |

Case Studies

Several case studies have reported on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their antiviral properties against influenza virus strains. The most effective compounds were those with specific substitutions that enhanced their interaction with NA .

- In Vitro Studies : In vitro assays demonstrated that these compounds could effectively inhibit viral replication in cell cultures, further supporting their potential as therapeutic agents .

Propriétés

IUPAC Name |

1-(5-methyl-1-propylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-4-15-8(2)5-10(13-15)14-7-9(12(17)18)6-11(14)16/h5,9H,3-4,6-7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGGDBULEADDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)N2CC(CC2=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.